molecular formula C18H24N4O3 B6670719 N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

Cat. No.: B6670719
M. Wt: 344.4 g/mol
InChI Key: RVCLAGUILFPPAM-SUMWQHHRSA-N
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Description

N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a compound of significant interest in various scientific fields. Its complex structure, characterized by the presence of multiple functional groups including an oxane ring, a pyrazole ring, and a carboxamide group, contributes to its versatility and wide range of applications.

Properties

IUPAC Name

N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-11(2)14-10-15(22-21-14)18(23)20-13-5-4-8-25-17(13)12-6-7-19-16(9-12)24-3/h6-7,9-11,13,17H,4-5,8H2,1-3H3,(H,20,23)(H,21,22)/t13-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLAGUILFPPAM-SUMWQHHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NC2CCCOC2C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N[C@H]2CCCO[C@@H]2C3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves a multi-step process:

  • Formation of the oxane ring: : This step may involve the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.

  • Incorporation of the methoxypyridin group: : Often achieved through a nucleophilic substitution reaction.

  • Assembly of the pyrazole ring: : Utilizing condensation reactions with appropriate reagents.

  • Coupling to form the final compound: : Involves linking the pre-synthesized segments under conditions that favor amide bond formation.

Industrial Production Methods

Industrial production may utilize more scalable methods, often involving continuous flow chemistry to enhance yield and purity. This may include automated systems for precise control over reaction parameters and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the methoxypyridin group.

  • Reduction: : The carboxamide group is a potential site for reduction under specific conditions.

  • Substitution: : The oxane ring may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various nucleophiles or electrophiles, depending on the specific reaction targeted.

Major Products

Reactions involving N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide often yield products that maintain the core structure but with modifications at specific sites, such as hydroxylated or alkylated derivatives.

Scientific Research Applications

Chemistry

Used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

Investigated for its potential interactions with biological macromolecules, serving as a model compound in enzymatic studies.

Medicine

Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, although specific applications are still under research.

Industry

Utilized in the production of specialized materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves its ability to interact with specific molecular targets, possibly through hydrogen bonding, hydrophobic interactions, and electronic effects. It may modulate the activity of enzymes or receptors, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(2-hydroxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

  • N-[(2R,3S)-2-(2-aminopyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

Uniqueness

What sets N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide apart is its methoxypyridin moiety, which can significantly influence its chemical properties and biological activities, potentially making it more suitable for specific applications compared to its analogs.

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